Eupalinolide B
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Overview
Description
Eupalinolide B is a bioactive sesquiterpene lactone isolated from the traditional medicinal plant Eupatorium lindleyanum. This compound has garnered significant attention due to its potent anti-inflammatory and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eupalinolide B can be synthesized through various chemical reactions involving sesquiterpene lactones. The synthetic route typically involves the cyclization of precursor molecules under specific conditions to form the lactone ring structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Eupatorium lindleyanum using solvents such as ethanol or methanol. The plant material is subjected to extraction, followed by purification processes like chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Eupalinolide B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Eupalinolide B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and various types of cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Eupalinolide B exerts its effects through multiple molecular targets and pathways. It has been shown to induce cell death in cancer cells by regulating intracellular copper concentrations and reactive oxygen species (ROS) production. This mechanism involves the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly enhancing c-Jun N-terminal kinase (JNK) phosphorylation .
Comparison with Similar Compounds
Eupalinolide A: Another sesquiterpene lactone isolated from Eupatorium lindleyanum, differing in its cis-trans isomer configuration.
Hyperoside: A flavonoid found in the same plant, known for its anti-inflammatory properties.
Chlorogenic Acid: A phenolic acid with antioxidant activity
Uniqueness: Eupalinolide B is unique due to its specific E-configuration, which contributes to its distinct biological activities compared to its isomer Eupalinolide A. Its ability to modulate copper-dependent cell death pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H30O9 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3aR,4S,6E,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6+/t19-,20+,21-,22-/m0/s1 |
InChI Key |
HPWMABTYJYZFLK-GOMZETCQSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
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